4-bromo-N-(3-chlorophenyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis
Benzamide derivatives represent a pivotal class of organic compounds that are integral to both medicinal chemistry and organic synthesis. ontosight.airesearchgate.net The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, serves as a versatile building block in the creation of a wide array of biologically active molecules. ontosight.airesearchgate.net This structural motif is present in approximately 25% of the top-selling pharmaceuticals, underscoring its importance in modern medicine. nanobioletters.com
The significance of benzamide derivatives stems from their ability to engage in various biological processes, often through hydrogen bonding interactions with receptors. fupress.net The amide bond is stable, neutral, and possesses both hydrogen bond donor and acceptor properties, which facilitates its interaction with biological targets. researchgate.net These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant effects. researchgate.netnanobioletters.com
In the realm of drug discovery, benzamides are considered essential pharmacophores due to their proven therapeutic applications. researchgate.netnih.gov For instance, they have been investigated for the treatment of neurological disorders, diabetes, and as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. ontosight.ainih.govnih.gov The development of novel benzamide derivatives continues to be an active area of research, with scientists exploring new synthetic routes and evaluating their therapeutic potential. ontosight.ainanobioletters.com Their relative ease of synthesis from commercially available materials further enhances their appeal in the development of new therapeutic agents. researchgate.net
Overview of Halogenated Benzamides as Promising Bioactive Scaffolds in Drug Discovery
The introduction of halogen atoms—such as bromine, chlorine, and fluorine—into the benzamide structure can significantly influence the compound's physicochemical properties and biological activity. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic potential. nih.govmdpi.com
Halogenated compounds are prevalent in nature, with over 5,000 examples identified, a majority of which originate from marine organisms. nih.gov These natural products exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govmdpi.com In drug discovery, the strategic incorporation of halogens is a common tactic to optimize lead compounds. For example, the presence of a chlorine atom in some benzamide derivatives has been shown to be a key factor in their antiproliferative activity. nih.gov
Research into halogenated benzamides has yielded promising results across various therapeutic areas. For example, certain brominated benzamide derivatives have been investigated as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer. nih.gov Similarly, other halogenated benzamides have demonstrated significant antibacterial activity, including against multidrug-resistant strains. nih.gov The diverse biological activities of halogenated benzamides make them highly attractive scaffolds for the design and development of new drugs. mdpi.com
Rationale for In-Depth Investigation of 4-bromo-N-(3-chlorophenyl)benzamide and its Structural Analogues
The specific compound, this compound, combines the structural features of both a benzamide and a di-halogenated phenyl ring, making it a compelling subject for detailed investigation. The rationale for studying this compound and its analogues is multifaceted, drawing from the established biological significance of both the benzamide core and halogen substituents.
The presence of a bromine atom at the 4-position of the benzoyl ring and a chlorine atom at the 3-position of the N-phenyl ring suggests the potential for unique biological activities. The positions and nature of these halogens can create specific electronic and steric properties that may lead to high-affinity interactions with biological targets. Research on structurally similar compounds provides a strong basis for this investigation. For instance, various N-substituted benzamides have been synthesized and evaluated for their antitumor activities, with the nature and position of substituents on the phenyl rings playing a critical role in their efficacy. nih.govresearchgate.net
Furthermore, studies on analogues such as 4-bromo-N-phenylbenzamide have highlighted their potential as antibacterial and anti-Alzheimer's agents. nih.gov The investigation of this compound and its structural analogues allows for a systematic exploration of structure-activity relationships (SAR). By modifying the halogen substitution patterns and other structural features, researchers can identify key determinants for specific biological activities, such as antimicrobial or anticancer effects. mdpi.comrsc.org This approach can lead to the discovery of novel and potent therapeutic agents. nih.gov For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel FGFR1 inhibitors, demonstrating the potential of this scaffold in targeted cancer therapy. nih.gov
The in-depth study of this compound is also driven by the need for new therapeutic agents to combat drug-resistant pathogens and cancers. The unique combination of structural motifs in this compound offers a promising starting point for the development of drugs with novel mechanisms of action. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYSGPLZWKKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293513 | |
| Record name | 4-Bromo-N-(3-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67764-29-8 | |
| Record name | 4-Bromo-N-(3-chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67764-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(3-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo N 3 Chlorophenyl Benzamide
General Synthetic Routes for N-Substituted Benzamides
The construction of the amide bond is a fundamental transformation in organic synthesis, and numerous methods have been developed for the preparation of N-substituted benzamides. These can be broadly categorized into amidation reactions and strategic coupling protocols, alongside methods for the specific introduction of substituents onto the aromatic rings.
Amidation Reactions and Strategic Coupling Protocols
The most common approach to forming N-substituted benzamides involves the reaction of a carboxylic acid derivative with an amine. A widely used method is the acylation of an amine with a benzoyl chloride. For instance, the synthesis of N-benzamides can be achieved by reacting a substituted aniline (B41778) with a substituted benzoyl chloride in an appropriate solvent like anhydrous dichloromethane (B109758) at room temperature. The reaction often proceeds for several hours to ensure completion nanobioletters.com.
Alternatively, direct condensation of carboxylic acids and amines can be facilitated by dehydrating agents or catalysts. Boric acid has been demonstrated as an effective and green catalyst for the amidation of benzoic acid with amines under reflux conditions in toluene, with the water generated being removed by a Dean-Stark trap libretexts.org. Other coupling reagents commonly employed include N,N'-dicyclohexylcarbodiimide (DCC) and (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) libretexts.org.
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation. The Buchwald-Hartwig amination, for example, allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand libretexts.org. This method offers a versatile route to N-aryl benzamides.
A summary of common amidation and coupling strategies is presented in the table below.
| Reaction Type | Reactants | Reagents/Catalysts | Key Features |
| Acylation | Substituted Aniline, Substituted Benzoyl Chloride | Anhydrous CH2Cl2 | Standard and widely applicable method. |
| Direct Condensation | Benzoic Acid, Amine | Boric Acid, Toluene | Green and efficient, requires water removal. |
| Peptide Coupling | Carboxylic Acid, Amine | DCC, BOP | High yielding, but can generate stoichiometric byproducts. |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Ligand, Base | Versatile for N-aryl bond formation. |
Regioselective Halogenation and Introduction of Aromatic Substituents
The introduction of halogen atoms at specific positions on the aromatic rings of benzamides is crucial for their use as synthetic intermediates. Traditional electrophilic aromatic halogenation of N-aryl amides often leads to a mixture of ortho and para substituted products. However, modern methods allow for high regioselectivity.
For the ortho-halogenation of N-aryl amides, a novel protocol involving oxidative halodeboronation has been developed. This method utilizes a boron handle to direct the halogenation to the ortho position with high selectivity, overcoming the limitations of traditional methods google.comnih.gov.
The introduction of a bromine atom at the 4-position of the benzoyl moiety, as in 4-bromobenzamide, is typically achieved by starting with 4-bromobenzoic acid or its corresponding acyl chloride nih.govchegg.com. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions.
Specific Synthesis of 4-bromo-N-(3-chlorophenyl)benzamide and Analogous Benzamide (B126) Structures
The synthesis of the target compound, this compound, can be readily achieved through the established amidation protocols. A general and effective method involves the reaction of 4-bromobenzoyl chloride with 3-chloroaniline (B41212).
A typical procedure would involve dissolving 3-chloroaniline in a suitable solvent, such as dichloromethane, and then adding 4-bromobenzoyl chloride dropwise at a controlled temperature, often at 0°C to manage the exothermicity of the reaction. The reaction mixture is then stirred at room temperature for a period of time, typically several hours, to ensure complete conversion. The resulting product can then be isolated and purified by standard techniques such as extraction and recrystallization or column chromatography nanobioletters.com.
A similar procedure has been described for the synthesis of analogous N-substituted benzamides. For example, N-(4-bromophenyl)benzamide was synthesized with a 72% yield from the reaction of the corresponding amine and benzoyl chloride nanobioletters.com. Another related compound, N-(4-bromophenyl)-4-hydroxybenzamide, was obtained in 60% yield using a similar method nanobioletters.com.
The synthesis of 4-bromo-N-[(4-chlorophenyl)methylene]-benzenamine, an imine analog, involves the reaction of p-chlorobenzaldehyde and p-bromoaniline, highlighting the versatility of these starting materials in forming different functional groups chemicalbook.com.
Application of Green Chemistry Principles in Benzamide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzamides to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.
One notable green approach is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. This method avoids the use of stoichiometric activating agents that generate significant waste libretexts.org. Another strategy involves performing reactions in solvent-free conditions or in greener solvents like water. For instance, a chemoselective synthesis of 4-bromo-N-(4-chlorophenyl)benzamide has been reported in water using 4-methyl-morpholine and benzotriazol-1-ol at 40°C, achieving a 95% yield mdpi.com.
Microwave-assisted organic synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields in palladium-catalyzed cross-coupling reactions for C-C bond formation, which can be applied to the derivatization of benzamides nobelprize.org.
The table below summarizes some green chemistry approaches in benzamide synthesis.
| Green Chemistry Principle | Application in Benzamide Synthesis | Example |
| Use of Catalysis | Replacement of stoichiometric reagents with catalysts. | Boric acid catalyzed amidation. |
| Benign Solvents | Use of water or solvent-free conditions. | Synthesis of 4-bromo-N-(4-chlorophenyl)benzamide in water mdpi.com. |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times. | Microwave-assisted Suzuki and Negishi cross-coupling reactions nobelprize.org. |
Derivatization Strategies for Structural Optimization and Library Generation
The presence of the bromine atom in this compound provides a key site for a multitude of chemical transformations, making it an excellent scaffold for the generation of diverse chemical libraries for structural optimization in drug discovery and materials science.
Diversification and Functionalization at the Benzoyl Moiety
The bromine atom on the benzoyl moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds libretexts.orgresearchgate.net.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the benzoyl ring. For example, 4-aryl-substituted 2-pyrones have been synthesized via Suzuki-Miyaura coupling of a bromo-substituted precursor with various arylboronic acids mdpi.com. A general procedure for the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with aryl boronic acids has been established using a palladium catalyst and a base in a 1,4-dioxane/water mixture.
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide. It is known for its high functional group tolerance. Microwave-assisted Negishi coupling of 4-bromobenzaldehyde (B125591) with 2-cyanophenylzinc-bromide has been shown to proceed rapidly and in high yield nobelprize.org.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful method for introducing alkynyl moieties.
Buchwald-Hartwig Amination: While typically used for C-N bond formation with the aniline nitrogen, this reaction can also be applied to the aryl bromide on the benzoyl ring to introduce various amine substituents.
These derivatization strategies allow for the systematic modification of the 4-position of the benzoyl ring, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.
The following table provides an overview of key derivatization reactions at the benzoyl moiety.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C (Aryl-Aryl) | Palladium Catalyst, Base |
| Negishi Coupling | Organozinc Reagent | C-C (Aryl-Aryl/Alkyl) | Palladium Catalyst |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium & Copper Catalysts, Base |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Palladium Catalyst, Ligand, Base |
Chemical Modifications of the N-Aryl Substituent
The N-(3-chlorophenyl) moiety of this compound offers a reactive site for chemical modification, primarily centered around the chlorine substituent. Modern cross-coupling reactions provide powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds at this position, although the presence of the more reactive C-Br bond on the other ring necessitates careful selection of reaction conditions to achieve selectivity.
One of the most prominent methods for the functionalization of aryl chlorides is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org In principle, the chlorine atom of the N-aryl group could be substituted with various amino groups, leading to the synthesis of N-(3-aminophenyl)benzamide derivatives. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligands, such as sterically hindered biarylphosphines, is crucial for the efficiency of coupling with less reactive aryl chlorides. organic-chemistry.org
Similarly, the Suzuki-Miyaura cross-coupling reaction represents a viable strategy for forming a new carbon-carbon bond at the C-Cl position. libretexts.orgharvard.eduorganic-chemistry.org This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups in place of the chlorine atom.
A critical consideration in applying these cross-coupling reactions to this compound is the relative reactivity of the C-Br versus the C-Cl bond. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order I > Br > OTf >> Cl. harvard.edu This inherent difference suggests that the C-Br bond on the benzoyl ring would react preferentially over the C-Cl bond on the N-aryl substituent. Therefore, to achieve selective modification at the N-aryl ring, it would be necessary to first functionalize the more reactive C-Br position or to employ specialized catalytic systems that exhibit higher reactivity towards aryl chlorides.
Integration of Novel Heterocyclic Rings into the Benzamide Scaffold
The benzamide scaffold of this compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly those of medicinal and material science interest. The strategic positioning of the 4-bromo substituent on the benzoyl ring relative to the N-aryl group enables intramolecular cyclization reactions to form polycyclic aromatic compounds.
A significant transformation is the synthesis of phenanthridinone derivatives . This can be achieved through palladium-catalyzed intramolecular C-H arylation. nih.gov The reaction typically involves the formation of a C-C bond between the bromine-bearing carbon of the benzoyl ring and an ortho C-H bond of the N-aryl (3-chlorophenyl) ring. This process, often referred to as a direct arylation, leads to the construction of the core tricyclic phenanthridinone structure. The reaction is generally promoted by a palladium catalyst, a suitable ligand, and a base. Given the substitution pattern of this compound, two regioisomeric products could potentially be formed from the cyclization onto the N-aryl ring.
Another important class of heterocycles that can be accessed are carbazoles . While the direct cyclization of the provided benzamide to a carbazole (B46965) is not straightforward, related strategies involving the coupling of anilines with dihaloarenes are well-established. mdpi.comacs.org For instance, a one-pot palladium-catalyzed N-arylation followed by an oxidative C-C bond formation can yield carbazoles from anilines and aryl triflates. rsc.org Adapting this concept, one could envision a multi-step sequence starting from this compound to construct a carbazole core. For example, modification of the amide functionality could be followed by a strategic intramolecular cyclization.
Furthermore, intramolecular cyclization of N-aryl amides can be used to synthesize other heterocyclic structures like oxindoles . For example, methods have been developed for the synthesis of 3-amino oxindoles from N-aryl amides via the intramolecular cyclization of 2-azaallyl anions. rsc.orgresearchgate.net While this specific transformation might require modification of the starting material, it highlights the potential of the N-aryl amide motif to participate in diverse cyclization cascades to build complex heterocyclic scaffolds. uzh.ch
Biological Activity Spectrum and Pharmacological Evaluation of 4 Bromo N 3 Chlorophenyl Benzamide Derivatives
Antimicrobial Potential of 4-bromo-N-(3-chlorophenyl)benzamide Analogues
Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. The introduction of different substituents has led to the discovery of compounds with notable activity against various bacterial and fungal pathogens. Amides, in general, are recognized for their potential as antimicrobial agents, with many exhibiting antibacterial and antifungal properties. nanobioletters.com
The antibacterial potential of benzamide (B126) derivatives has been explored against both Gram-positive and Gram-negative bacteria. For instance, certain N-p-tolylbenzamide and N-(4-bromophenyl)benzamide derivatives have demonstrated activity against E. coli and B. subtilis. nanobioletters.com Specifically, N-(4-bromophenyl)benzamide showed a zone of inhibition of 24 mm against B. subtilis and had a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nanobioletters.com
In a separate study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their antibacterial activity. One such derivative, compound 2e, exhibited superior antibacterial activity with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the standard drug ampicillin. mdpi.com Another class of compounds, benzofuran-triazole hybrids, also showed promising antibacterial effects. For example, compound 10b, a benzofuran (B130515) derivative with 3,4-dimethyl substituents, was identified as a potent antibacterial agent against B. subtilis. mdpi.com
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| N-(4-bromophenyl)benzamide | B. subtilis | Zone of Inhibition: 24 mm, MIC: 6.25 µg/mL | nanobioletters.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | MIC: 32 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | MIC: 16 µg/mL | mdpi.com |
| Benzofuran-triazole hybrid (10a) | E. coli | Zone of Inhibition: 38 mm, MIC: 1.80 µg/mL | mdpi.com |
| Benzofuran-triazole hybrid (10b) | B. subtilis | Zone of Inhibition: 42 mm, MIC: 1.25 µg/mL | mdpi.com |
The antifungal properties of this compound analogues have also been a significant area of research. Studies have shown that the introduction of fluorine or chlorine atoms on the benzene (B151609) ring can markedly improve antifungal activity. nih.gov For instance, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good to excellent activities against several phytopathogenic fungi. nih.gov
One of the standout compounds, 6h, demonstrated exceptional activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL. nih.gov Another derivative, 6k, showed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Furthermore, research into halogenated cinnamic and benzoic amides has highlighted their significant antimicrobial activity, with some chlorinated analogues showing higher inhibition of fungal strains. nih.gov In one study, a series of pyridine (B92270) derivatives were synthesized, and compounds DK-IB, DK-IC, DK-IG, and DK-IH displayed good antifungal activity at a concentration of 500 µg/mL. semanticscholar.org
Table 2: Antifungal Activity of Selected Benzamide Derivatives
| Compound/Derivative | Fungal Strain | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| Compound 6h | Alternaria alternata | 1.77 µg/mL | nih.gov |
| Compound 6k | Various phytopathogenic fungi | 0.98 - 6.71 µg/mL | nih.gov |
| Compound 16 (N-(4-halobenzyl)amide) | Candida krusei ATCC 14243 | 7.8 µg/mL | nih.gov |
| Pyridine derivatives (DK-IB, DK-IC, DK-IG, DK-IH) | Fungal strains | Good activity at 500 µg/mL | semanticscholar.org |
The search for novel anti-tubercular agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. Salicylanilides, which share a similar structural motif, have shown activity against Mycobacterium tuberculosis. nih.gov In one study, quinoline (B57606) compounds with phenyltriazole substituents were synthesized, and those with chloro and bromo groups on the quinoline ring displayed significant anti-tubercular activity. frontiersin.org
For example, a 6-bromoquinoline (B19933) compound with a 3-chlorophenyltriazole substituent (5s) exhibited a potent anti-tubercular effect with a MIC value of 15 µg/mL. frontiersin.org Similarly, a 6-chloroquinoline (B1265530) derivative with a 3-chlorophenyl substituent (5k) also showed a MIC of 15 µg/mL. frontiersin.org In another study, novel pyrazolo-quinoline analogues were synthesized and evaluated for their anti-tubercular activity. Six of these derivatives (P1–6) displayed very significant activity at a concentration of 1.6 µg/mL, which was more active than the standard drug pyrazinamide. nih.gov
Table 3: Anti-tubercular Activity of Selected Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 6-bromoquinoline with 3-chlorophenyltriazole (5s) | M. tuberculosis | 15 µg/mL | frontiersin.org |
| 6-chloroquinoline with 3-chlorophenyl substituent (5k) | M. tuberculosis | 15 µg/mL | frontiersin.org |
| Pyrazolo-quinoline analogues (P1–6) | M. tuberculosis H37Rv | 1.6 µg/mL | nih.gov |
Anticancer and Antineoplastic Research
Derivatives of this compound have emerged as a promising class of compounds in anticancer research. The benzamide scaffold is present in numerous molecules with a wide array of pharmacological effects, including antitumor activities. nanobioletters.com The structural versatility of these compounds allows for modifications that can lead to enhanced efficacy and selectivity against various cancer cell lines.
The conceptual framework for the anticancer activity of these derivatives often involves targeting specific enzymes or receptors that are crucial for cancer cell proliferation and survival. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. nih.gov One of the most promising compounds, C9, effectively inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.gov
Another approach involves the development of pyrazolo[3,4-b]pyridine derivatives. Compound 8a from this series showed broad-spectrum anti-proliferative activities across a panel of cancer cell lines, with a notable full panel GI50 (MG-MID) value of 2.16 μM. researchgate.net Furthermore, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) revealed significant antitumor activities against prostate cancer cell lines, with IC50 values of 2.5 μM for both CWR-22 and PC-3 cells, and 6.5 μM for DU-145 cells. nih.gov
Table 4: Inhibitory Effects of Selected Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound C9 (FGFR1 inhibitor) | NCI-H520 (NSCLC) | 1.36 ± 0.27 µM | nih.gov |
| NCI-H1581 (NSCLC) | 1.25 ± 0.23 µM | nih.gov | |
| NCI-H226 (NSCLC) | 2.31 ± 0.41 µM | nih.gov | |
| NCI-H460 (NSCLC) | 2.14 ± 0.36 µM | nih.gov | |
| NCI-H1703 (NSCLC) | 1.85 ± 0.32 µM | nih.gov | |
| Pyrazolo[3,4-b]pyridine derivative (8a) | NCI 60-cell line panel | 2.16 μM (MG-MID) | researchgate.net |
| NCDDNB | CWR-22 (Prostate) | 2.5 µM | nih.gov |
| PC-3 (Prostate) | 2.5 µM | nih.gov | |
| DU-145 (Prostate) | 6.5 µM | nih.gov |
Antiviral Properties and Applications
The antiviral potential of this compound derivatives has also been investigated, revealing promising activity against a range of viruses. In a screen of an in-house chemical library, two N-phenyl benzamides, CL212 and CL213, were identified as effective compounds against Coxsackieviruses B3 (CVB3) and A9 (CVA9). nih.gov CL213 was particularly potent against CVA9, with an EC50 value of 1.09 µM and a high selectivity index of 139.50. nih.gov The mechanism of action for these compounds appears to involve direct binding to the virions. nih.gov
In another study, a benzamide derivative named AH0109 was identified with potent anti-HIV-1 activity. nih.gov Mechanistic studies revealed that AH0109 inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Furthermore, it was found to be effective against HIV-1 strains resistant to several commonly used antiretroviral drugs. nih.gov Additionally, research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid, showed that some of these derivatives possess anti-tobacco mosaic virus (TMV) activity. mdpi.com
Table 5: Antiviral Activity of Selected Benzamide Derivatives
| Compound/Derivative | Virus | Activity (EC50) | Reference |
|---|---|---|---|
| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | 1.09 µM | nih.gov |
| AH0109 (Benzamide derivative) | HIV-1 | Potent inhibitor | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides (7b, 7i) | Tobacco Mosaic Virus (TMV) | Promising activity | mdpi.com |
Anti-inflammatory Potential and Modulation
Derivatives of N-phenylbenzamide have demonstrated notable anti-inflammatory properties through various mechanisms. Research has highlighted their potential to modulate key inflammatory pathways, positioning them as interesting subjects for the development of new anti-inflammatory agents.
One study focused on N-benzyl-4-bromobenzamide (NBBA), which was identified from a benzamide library for its anti-inflammatory effects. nih.gov In tests using lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs), NBBA showed a significant ability to inhibit the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). nih.gov Specifically, NBBA at a concentration of 10 µg/ml inhibited IL-6 production by 35.6% and PGE2 production by 75.6%, without affecting cell viability. nih.gov These findings suggest that NBBA could serve as a lead compound for managing chronic inflammatory conditions like periodontal disease. nih.gov
Further research into N-phenylcarbamothioylbenzamides revealed potent anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov Two derivatives, one with an N-2,4-dibromophenyl substitution (compound 1e) and another with an N-3-nitrophenyl substitution (compound 1h), showed inflammation inhibition of 61.45% and 51.76%, respectively. nih.gov This activity was significantly higher than the reference drug, indomethacin (B1671933) (22.43%). nih.govresearchgate.net These compounds also demonstrated a potent ability to inhibit the synthesis of PGE2. nih.govresearchgate.net
Other related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have been evaluated for their proteinase inhibitory activity, a measure of anti-inflammatory potential. These compounds exhibited much lower IC50 values (0.04–0.07 mg/mL) compared to acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency in inhibiting trypsin activity. mdpi.com Additionally, N-Pyrazolyl Benzamide derivatives have shown significant anti-inflammatory effects in the carrageenan-induced rat paw edema model, with some compounds demonstrating greater than 70% protection against paw edema. researchgate.net One derivative, 4-trifluoromethyl-N-[3-t-butyl-1-(2,-4-dinitrophenyl)pyrazol-5-yl]benzamide, exhibited an exceptional 89.4% inhibition. researchgate.net
The anti-inflammatory mechanism has also been linked to the inhibition of cyclooxygenase-2 (COX-2). A series of N-2-(Phenylamino) Benzamide derivatives were designed as dual inhibitors of COX-2 and Topoisomerase I. The lead compound from this series suppressed the production of nitric oxide, COX-2, and IL-1β in RAW264.7 macrophage cells and demonstrated in vivo efficacy by down-regulating COX-2 in tumor-bearing mice. nih.gov
Table 1: Anti-inflammatory Activity of Selected Benzamide Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class/Derivative | Model/Assay | Finding | Reference |
|---|---|---|---|
| N-benzyl-4-bromobenzamide (NBBA) | LPS-induced Human Gingival Fibroblasts | 35.6% inhibition of IL-6; 75.6% inhibition of PGE2 | nih.gov |
| N-phenylcarbamothioylbenzamide (1e) | Carrageenan-induced Paw Edema | 61.45% inhibition of edema | nih.gov |
| N-phenylcarbamothioylbenzamide (1h) | Carrageenan-induced Paw Edema | 51.76% inhibition of edema | nih.gov |
| N-Pyrazolyl Benzamide (3d) | Carrageenan-induced Paw Edema | 84.09% inhibition of edema | researchgate.net |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced Paw Edema | 83.2% reduction in edema (at highest dose) | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition Assay | IC50 = 0.04–0.07 mg/mL | mdpi.com |
Exploration of Other Emerging Pharmacological Activities
Beyond their anti-inflammatory effects, derivatives of the 4-bromo-N-phenylbenzamide scaffold have been investigated for a range of other pharmacological activities, primarily centered on enzyme inhibition and receptor modulation.
The benzamide core structure has proven to be a versatile template for designing inhibitors of various clinically relevant enzymes.
Elastase: Human neutrophil elastase (HNE) is a key target in inflammatory pulmonary diseases. N-benzoylindazole derivatives have been identified as potent, pseudoirreversible HNE inhibitors. nih.gov Modifications to the indazole ring led to compounds with significant potency, such as a 3-CN derivative with an IC50 value of 7 nM and a 5-substituted derivative with an IC50 of approximately 10 nM. nih.gov These findings suggest that benzoyl-based structures are promising for developing HNE inhibitors.
H+/K+-ATPase: This enzyme, the proton pump of the stomach, is the target of drugs that inhibit gastric acid secretion. While direct inhibition by this compound has not been reported, related heterocyclic structures like substituted benzimidazoles (e.g., picoprazole, omeprazole) are well-known inhibitors of (H+ + K+)-ATPase. nih.govnih.gov Picoprazole, for instance, inhibits the enzyme with a half-maximal inhibition (IC50) of about 2 µM. nih.gov This indicates the potential for nitrogen-containing aromatic scaffolds to target this enzyme.
α-Glucosidase and α-Amylase: These enzymes are critical targets for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. Several studies have shown that derivatives containing a 4-bromobenzoyl or 4-bromobenzohydrazide (B182510) moiety are effective inhibitors. A series of 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govCurrent time information in Pasuruan, ID.thiazin-2-yl)-N-arylacetamides produced potent α-glucosidase inhibitors, with IC50 values ranging from 18.25 to 35.14 µM, which were superior to the standard drug acarbose (B1664774) (IC50 = 58.8 µM). nih.gov Another study on 4-bromobenzohydrazide derivatives identified compounds with strong α-amylase inhibitory activity, with IC50 values as low as 0.217 µM, significantly more potent than acarbose (IC50 = 1.34 µM). nih.gov
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Phthalimide derivatives of benzamides have been synthesized and evaluated for this purpose. One study reported a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, with the most potent compound showing an IC50 of 1.1 µM against AChE. researchgate.net Another series of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates also showed AChE inhibitory activity, with the most effective compound having an IC50 of 38.98 µM. hilarispublisher.com
β-Secretase (BACE1): BACE1 is another key enzyme in the pathogenesis of Alzheimer's disease, responsible for the initial cleavage of amyloid precursor protein. nih.govnih.gov The development of BACE1 inhibitors has been a major focus of research, with numerous structural classes being explored. nih.govfrontiersin.org While specific research on this compound derivatives as BACE1 inhibitors is limited, the broad investigation into small molecule inhibitors for this aspartyl protease suggests that benzamide-based scaffolds could be a potential area for future drug design efforts. nih.gov
SIRT2 Deacetylase: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase implicated in cancer and neurodegenerative diseases. nih.govnih.gov The development of selective SIRT2 inhibitors has included 3-(benzylsulfonamido)benzamides. Through structural optimization, highly potent and selective inhibitors have been created, demonstrating the utility of the benzamide scaffold for targeting this class of enzymes. nih.gov Furthermore, a Proteolysis Targeting Chimera (PROTAC) strategy using a SIRT2 inhibitor has been shown to effectively degrade the SIRT2 enzyme, inhibiting both its deacetylase and defatty-acylase activities. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Benzamide and Related Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Enzyme Target | Derivative Class | IC50 Value | Reference |
|---|---|---|---|
| Human Neutrophil Elastase (HNE) | N-benzoylindazole (3-CN derivative) | 7 nM | nih.gov |
| H+/K+-ATPase | Picoprazole (a substituted benzimidazole) | ~2 µM | nih.gov |
| α-Glucosidase | 2-(3-(4-bromobenzoyl)...)arylacetamide | 18.25 µM | nih.gov |
| α-Amylase | 4-bromobenzohydrazide derivative | 0.217 µM | nih.gov |
| Acetylcholinesterase (AChE) | 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide | 1.1 µM | researchgate.net |
The versatility of the benzamide scaffold extends to its interaction with key neurotransmitter receptors in the central nervous system.
Neuronal Nicotinic Receptors (nAChRs): These ligand-gated ion channels are involved in cognitive functions and are targets for various neurological and psychiatric conditions. nih.gov The modulation of nAChRs can either enhance or inhibit cholinergic neurotransmission. nih.gov While direct studies on this compound derivatives are not prominent in the literature, the general principle of small molecule modulation of these receptors is well-established. Neuropeptides like substance P and CGRP are known to modulate nAChR function. nih.gov The development of novel small molecules that can act as allosteric modulators of nAChRs is an active area of research, representing a potential avenue for the exploration of benzamide derivatives.
Dopamine (B1211576) D2 Receptors: The dopamine D2 receptor is a crucial target for antipsychotic medications. Benzamide derivatives have historically played a significant role in the development of D2 antagonists. Research continues to explore novel benzamides for their potential as allosteric modulators. For example, a benzothiazole (B30560) derivative was identified as a positive allosteric modulator (PAM) of the D2 receptor, potentiating the effect of dopamine. researchgate.net Structure-activity relationship (SAR) studies on D2 receptor partial agonists have shown that minor structural modifications to the core scaffold can finely tune efficacy and biased agonism, highlighting the sensitivity of this receptor to the chemical features of benzamide-like molecules. nih.gov
Mechanistic Insights into the Biological Action of 4 Bromo N 3 Chlorophenyl Benzamide Derivatives
Target Identification and Validation Methodologies
The identification and validation of the molecular targets of small molecules like 4-bromo-N-(3-chlorophenyl)benzamide derivatives are crucial for understanding their mechanism of action. A variety of sophisticated techniques are employed for this purpose, moving from initial screening to in-depth validation in cellular contexts.
A foundational method for target identification is affinity chromatography . acs.orgnih.gov This technique involves immobilizing the small molecule of interest onto a solid support to "pull down" its binding partners from a complex mixture of proteins. acs.orgnih.gov The success of this method hinges on identifying a non-essential site on the molecule for attachment to the matrix, ensuring that its binding activity is not compromised. acs.orgnih.gov
Another powerful tool is the Cellular Thermal Shift Assay (CETSA) . nih.govacs.orgtandfonline.com CETSA operates on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govtandfonline.com This method is particularly valuable as it allows for the confirmation of target engagement within the complex environment of intact cells and even tissues. nih.govtandfonline.com Variations of CETSA, such as those coupled with mass spectrometry (thermal proteome profiling), enable proteome-wide screening to identify both on-target and off-target interactions. tandfonline.comspringernature.com
Drug Affinity Responsive Target Stability (DARTS) is another innovative method that identifies protein targets by observing their increased resistance to protease degradation upon binding to a small molecule. nih.govcreative-biolabs.com Cell lysates are treated with the compound of interest and then subjected to proteolysis. The proteins that are protected from degradation are then identified, often using mass spectrometry. creative-biolabs.com
Activity-Based Protein Profiling (ABPP) utilizes reactive chemical probes to covalently label the active sites of enzymes, allowing for their identification and characterization. nih.govcreative-biolabs.com This approach is particularly useful for identifying enzyme inhibitors and visualizing their targets within cells. creative-biolabs.com
Other biophysical and biochemical methods also play a significant role. Thermal shift assays (TSA) , or differential scanning fluorimetry (DSF), measure changes in protein thermal stability upon ligand binding using fluorescent dyes. nih.govProximity-based assays , such as those utilizing fluorescence polarization (FP), are employed to screen for inhibitors of protein-protein interactions. nih.gov These methods provide quantitative data on binding affinities, which is essential for characterizing the potency of a compound. nih.gov
Table 1: Methodologies for Target Identification and Validation
| Methodology | Principle | Application |
|---|---|---|
| Affinity Chromatography | Immobilized small molecule pulls down binding proteins from a lysate. acs.orgnih.gov | Initial identification of potential protein targets. acs.orgnih.gov |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. nih.govtandfonline.com | Validating target engagement in intact cells and tissues. nih.govtandfonline.com |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from protease degradation. nih.govcreative-biolabs.com | Unbiased identification of protein targets for bioactive small molecules. creative-biolabs.com |
| Activity-Based Protein Profiling (ABPP) | Reactive probes covalently label and identify target enzymes. nih.govcreative-biolabs.com | Target identification, inhibitor discovery, and target localization. creative-biolabs.com |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures changes in protein melting temperature upon ligand binding using a fluorescent dye. nih.gov | Screening for protein-ligand interactions and determining binding affinity. nih.gov |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light to detect binding events. nih.gov | Screening for inhibitors of protein-protein interactions. nih.gov |
Molecular and Cellular Mechanisms of Action
Derivatives of this compound have been shown to exert their biological effects through a variety of molecular and cellular mechanisms, including direct protein-ligand interactions, modulation of key signaling pathways, and inhibition of biofilm formation.
Elucidation of Protein-Ligand Interactions and Binding Affinities
The binding of small molecules to their protein targets is a fundamental aspect of their mechanism of action. For benzamide (B126) derivatives, studies have focused on elucidating these interactions to understand their inhibitory potential.
In the context of Cereblon (CRBN), a protein involved in proteasomal degradation, fluorinated benzamide derivatives have demonstrated increased binding affinity. nih.gov The introduction of fluorine atoms can enhance binding through various mechanisms, including the formation of favorable intermolecular interactions. nih.gov The binding affinity of these compounds is often quantified using techniques like MicroScale Thermophoresis (MST), which measures the movement of molecules in a temperature gradient to determine binding constants. nih.gov For instance, a fluorine-containing benzamide derivative, compound 8d , exhibited a high affinity for the human CRBN thalidomide (B1683933) binding domain with an IC50 value of 63 ± 16 μM. nih.gov
Molecular docking studies are also employed to predict the binding modes of these compounds. For example, a derivative of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, compound C9 , was shown through molecular docking to form six hydrogen bonds with its target, Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govnih.gov This detailed understanding of protein-ligand interactions is crucial for the rational design and optimization of more potent inhibitors. nih.gov
Investigation of Signaling Pathway Modulation
The biological effects of this compound derivatives often stem from their ability to modulate specific cellular signaling pathways.
FGFR1 Signaling: Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase. nih.govnih.govsemanticscholar.org The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream pathways like the MAPK and PLCγ signaling pathways, which are involved in cell proliferation and survival. nih.govsemanticscholar.org The inhibitor compound C9 was found to inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner, leading to cell cycle arrest at the G2 phase and induction of apoptosis in non-small cell lung cancer cell lines with FGFR1 amplification. nih.govnih.gov
Hedgehog Signaling: The Hedgehog (Hh) signaling pathway is another target for benzamide derivatives. A series of 4-(2-pyrimidinylamino)benzamide derivatives were designed and shown to be potent inhibitors of this pathway. nih.gov Compounds 12af and 12bf from this series demonstrated high potency and favorable pharmacokinetic profiles, making them promising candidates for further investigation as Hh signaling inhibitors. nih.gov
HBV Core Protein Expression and Capsid Formation: The Hepatitis B virus (HBV) core protein (HBc) is essential for the viral life cycle, playing a key role in capsid assembly and pgRNA encapsidation. nih.govnih.gov Small molecules known as capsid assembly modulators (CAMs) can interfere with this process. nih.gov Sulfamoylbenzamides are a class of CAMs that act as capsid activators, leading to the premature assembly of capsids before the viral polymerase is encapsulated, thereby inhibiting viral replication. nih.gov A novel benzamide derivative, BA-53038B , was found to induce the formation of morphologically "normal" but empty capsids. nih.gov Another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , was shown to inhibit both wild-type and drug-resistant HBV, potentially by increasing the intracellular levels of the host restriction factor A3G, which can be incorporated into HBV nucleocapsids. dovepress.com
Inhibition of Biofilm Formation and Disruption Mechanisms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antibiotics and the host immune system. nih.govnih.gov The inhibition of biofilm formation is a key strategy to combat chronic bacterial infections.
The formation of biofilms is often regulated by a cell-to-cell communication system called quorum sensing (QS). nih.gov In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactones (AHLs). nih.govnih.gov One approach to inhibit biofilm formation is to block the QS system. nih.gov AHL analogs, created by modifying the lactone ring or the acyl side chain of the natural signaling molecules, can act as competitive inhibitors of QS. nih.gov For example, the introduction of bromophenyl groups into AHL analogs has led to compounds that inhibit the LasR receptor in Pseudomonas aeruginosa, thereby preventing biofilm formation. mdpi.com
The disruption of the biofilm matrix is another mechanism of action. The EPS matrix provides structural integrity to the biofilm and protects the embedded bacteria. nih.gov Agents that can degrade the components of the EPS, such as polysaccharides, proteins, and extracellular DNA, can disrupt the biofilm. nih.gov Additionally, some compounds can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov
Table 2: Molecular and Cellular Mechanisms of Action
| Mechanism | Description | Example Compound/Derivative Class | Target Pathway/Process |
|---|---|---|---|
| Protein-Ligand Interaction | Direct binding to a protein target, leading to inhibition or modulation of its function. nih.govnih.gov | Fluorinated benzamides, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives nih.govnih.gov | Cereblon (CRBN), FGFR1 nih.govnih.gov |
| FGFR1 Signaling Modulation | Inhibition of FGFR1 autophosphorylation and downstream signaling. nih.govnih.gov | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives (e.g., C9) nih.govnih.gov | MAPK and PLCγ signaling pathways nih.gov |
| Hedgehog Signaling Modulation | Inhibition of the Hedgehog signaling pathway. nih.gov | 4-(2-pyrimidinylamino)benzamide derivatives (e.g., 12af, 12bf) nih.gov | Hedgehog signaling nih.gov |
| HBV Capsid Assembly Modulation | Interference with the proper assembly of the Hepatitis B virus capsid. nih.govnih.gov | Sulfamoylbenzamides, BA-53038B nih.govnih.gov | HBV core protein assembly nih.govnih.gov |
| Inhibition of Biofilm Formation | Disruption of quorum sensing or the biofilm matrix. nih.govnih.gov | AHL analogs with bromophenyl groups mdpi.com | Quorum sensing, EPS matrix integrity nih.govmdpi.com |
Structure Activity Relationship Sar Studies and Lead Optimization of 4 Bromo N 3 Chlorophenyl Benzamide Analogues
Impact of Halogen Substituents on Biological Activity
Halogen atoms, such as chlorine and bromine, play a significant role in modulating the biological activity of drug candidates. Their introduction into a molecule can substantially improve its intrinsic biological activity, a strategy that has been empirically validated over time. eurochlor.org The effect of halogen substituents on the biological properties of molecules is multifaceted, influencing factors like lipophilicity, metabolic stability, and binding interactions with target proteins. eurochlor.orgnih.gov
In the context of N-arylbenzamides, the nature and position of halogen substituents can drastically alter their pharmacological profile. For instance, in a series of sulfur-containing flavonoids, the antibacterial activity against both Gram-positive and Gram-negative pathogens was enhanced as the halogen substituent was varied from fluorine to iodine, suggesting that atomic size is a more dominant factor than polarity or electronics in this particular scaffold. nih.gov Theoretical studies on adamantane-thiourea derivatives have shown that halogen substituents (Br, Cl, and F) influence crystal packing and intermolecular interactions, which can, in turn, affect biological activity. researchgate.net Specifically, the presence of bromine and chlorine can lead to different molecular conformations compared to fluorine-substituted or unsubstituted analogues. researchgate.net
The introduction of chlorine atoms into a parent molecule has been observed to increase toxicity in some cases. eurochlor.org However, a significant percentage of pharmaceutical drugs and crop protection agents contain chlorine, indicating their importance in achieving desired efficacy and a favorable cost-benefit ratio. eurochlor.org The influence of a chlorine substituent is highly dependent on its position within the molecule. For example, in chloroindole herbicides, a chlorine atom at the 7-position results in optimal activity, while other substitution patterns lead to significantly reduced or no activity. eurochlor.org
The following table summarizes the impact of halogen substituents on the biological activity of various molecular scaffolds, illustrating the general principles that can be applied to the optimization of 4-bromo-N-(3-chlorophenyl)benzamide analogues.
| Compound Class | Halogen Substituent Effect | Reference |
| Sulfur-containing flavonoids | Increased antibacterial activity from F to I | nih.gov |
| Chloroindole herbicides | Optimal activity with Cl at the 7-position | eurochlor.org |
| Adamantane-thiourea derivatives | Influences molecular conformation and crystal packing | researchgate.net |
| Chlorophenols | Inhibition of phosphorylation increases with chlorine content | eurochlor.org |
Influence of N-Aryl Substituent Modifications on the Pharmacological Profile
Modifications to the N-aryl substituent of benzamide (B126) derivatives have a profound impact on their pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The nature and position of substituents on this aryl ring can dictate the molecule's interaction with its biological target.
In the development of I(Ks) blockers, modifications to the N-aryl portion of 4-substituted benzamides led to significant improvements in potency and selectivity. nih.gov Similarly, for a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, substituents on the aryl group were found to enhance activity. mdpi.com Docking studies indicated that while the pyrazine (B50134) and amide groups are involved in binding to the target site, the aryl group is associated with cell proliferation. mdpi.com The introduction of ester and carbonyl groups on the aryl ring led to increased activity, likely due to the formation of additional hydrogen bonds. mdpi.com
The orientation of the N-aryl ring relative to the rest of the molecule is also a critical factor. In the crystal structure of N-(4-chlorophenyl)benzamide, the benzoyl and aniline (B41778) rings are not coplanar, forming a significant dihedral angle. nih.gov This non-planar conformation is a common feature among N-arylbenzamides and influences how the molecule fits into a binding pocket. nih.gov
Studies on multicomponent reactions involving N-aryl-3-oxobutanamides have revealed an unexpected influence of the aryl substituent on the reaction's outcome, highlighting the sensitivity of the chemical behavior to the nature of this group. beilstein-journals.orgnih.gov This sensitivity translates to biological systems, where even subtle changes to the N-aryl moiety can lead to substantial differences in pharmacological activity.
The table below illustrates the effects of various N-aryl substituent modifications on the activity of benzamide-based compounds.
| N-Aryl Substituent Modification | Observed Effect | Reference |
| Introduction of ester and carbonyl groups | Increased activity in N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | mdpi.com |
| Variation of aryl groups and their substituents in spiro[chromene-2,4'-piperidine]-1'-carboxamides | Significant impact on in-vitro potency as TRPM8 antagonists | nih.gov |
| Modifications in 4-substituted benzamides | Improved potency and selectivity as I(Ks) blockers | nih.gov |
Role of Benzoyl Moiety Modifications in Activity Modulation
The benzoyl moiety is another critical component of the this compound scaffold that can be modified to modulate biological activity. Docking studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have suggested that the amide group, which is part of the benzoyl fragment, is directly involved in binding to the target site. mdpi.com
In the crystal structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide segment is not planar with the benzene (B151609) rings, and an intramolecular hydrogen bond is observed. nih.gov This highlights the conformational flexibility and potential for specific interactions that can be engineered through modifications of the benzoyl moiety.
The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives has shown that the core amide structure can be readily synthesized and subsequently modified. mdpi.com This provides a versatile platform for exploring the impact of various substituents on the benzoyl ring. While the provided search results focus more on the N-aryl portion, the principles of substituent effects on aryl rings are broadly applicable. Introducing electron-donating or electron-withdrawing groups, or sterically bulky groups, onto the benzoyl ring would be expected to alter the electronic properties and conformation of the entire molecule, thereby influencing its interaction with a biological target.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target, as biomolecules are chiral environments. The specific three-dimensional arrangement of atoms in a molecule can significantly affect its potency and selectivity.
In the development of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists, optical resolution and subsequent screening of alcohol derivatives revealed that the (R)-(-)-isomers were generally more potent than the corresponding (S)-(+)-isomers. nih.gov This demonstrates that a specific stereochemical configuration is preferred for optimal interaction with the target protein. The more potent isomer, (R)-(-)-10e, also exhibited a good pharmacokinetic profile and efficacy in animal models of neuropathic pain. nih.gov
While the core structure of this compound itself is achiral, the introduction of chiral centers through modification of either the benzoyl or N-aryl moieties would necessitate the investigation of the activities of the individual enantiomers. The differential activity of stereoisomers is a common theme in medicinal chemistry and a critical consideration for lead optimization.
Rational Design Strategies for Enhancing Potency and Selectivity
Rational drug design aims to improve the potency and selectivity of lead compounds through a deep understanding of their mechanism of action and structure-activity relationships. nih.gov This often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, in conjunction with synthetic chemistry. researchgate.net
One key strategy is to exploit differences in the binding sites of the intended target and off-target proteins. nih.gov For example, in the design of selective protein tyrosine phosphatase inhibitors, the presence of a negatively charged aspartate residue in the target (PTP1B) that is an uncharged asparagine in other PTPs provides an opportunity for designing selective ligands. nih.gov Similarly, for PARP4 inhibitors, a unique threonine residue in the nicotinamide (B372718) sub-pocket was exploited to design selective inhibitors based on a quinazolin-4(3H)-one scaffold. rsc.org
In the context of this compound analogues, docking studies have helped to identify which parts of the molecule are involved in target binding and which are associated with other effects like cell proliferation. mdpi.com This information can guide the synthetic chemist in deciding where to make modifications. For instance, if a particular region of the molecule is responsible for off-target effects, it could be modified to reduce those interactions while preserving or enhancing binding to the desired target.
The use of in silico ADME (absorption, distribution, metabolism, and excretion) prediction tools, such as the SwissADME server, is another important aspect of rational design. mdpi.com These tools can help to identify potential liabilities in drug candidates at an early stage, allowing for modifications to improve their pharmacokinetic profiles. For a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, in silico analysis predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier for most compounds, and all were found to be compliant with Lipinski's rule of five, suggesting good drug-like properties. mdpi.com
The following table outlines some rational design strategies and their potential applications for optimizing this compound analogues.
| Rational Design Strategy | Application | Reference |
| Exploiting differences in target and off-target binding sites | Enhance selectivity | nih.gov |
| Molecular docking studies | Identify key binding interactions and guide modifications | mdpi.comresearchgate.net |
| In silico ADME prediction | Optimize pharmacokinetic properties | mdpi.com |
| QSAR studies | Develop predictive models for activity | researchgate.net |
| Structure-based design based on X-ray crystal structures | Design ligands with improved fit and interactions | researchgate.net |
Advanced Analytical Techniques in the Research of 4 Bromo N 3 Chlorophenyl Benzamide
Spectroscopic Methods for Comprehensive Structural Elucidation and Interaction Studies
Spectroscopic methods are fundamental tools for the detailed analysis of 4-bromo-N-(3-chlorophenyl)benzamide, offering insights into its atomic-level structure and chemical environment.
NMR spectroscopy is indispensable for confirming the covalent structure of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: While a specific spectrum for this compound is not widely published, the expected proton NMR spectrum can be inferred from analogous structures. It would feature a singlet for the amide proton (N-H), typically in the downfield region (δ 8-10 ppm), with its exact shift influenced by solvent and concentration. The aromatic region (δ 7-8 ppm) would display a complex series of multiplets. The protons on the 4-bromobenzoyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-chlorophenyl ring would present a more intricate pattern, likely consisting of a singlet-like signal for the proton at the C2 position, a doublet of doublets for the proton at C6, and triplets for the protons at C4 and C5, reflecting their respective spin-spin couplings.
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. Data for this compound confirms the presence of all 13 unique carbon atoms. spectrabase.com The carbonyl carbon (C=O) of the amide group is characteristically found far downfield. The carbon atoms bonded to the electronegative bromine and chlorine atoms are also significantly shifted, while the remaining aromatic carbons appear in the typical range of δ 120-140 ppm.
Table 1: Predicted and Observed ¹³C NMR Chemical Shifts for this compound Note: This interactive table contains computed ¹³C NMR data.
| Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic C-Br | ~127 |
| Aromatic C-Cl | ~135 |
| Aromatic C-N | ~139 |
| Other Aromatic C | 120-133 |
Mass spectrometry is used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula is C₁₃H₉BrClNO, leading to a calculated monoisotopic mass of approximately 308.95 Da.
A key feature in the mass spectrum is the isotopic signature of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of peaks: an M⁺ peak, an (M+2)⁺ peak of nearly equal intensity (from either ⁸¹Br or ³⁷Cl), and an (M+4)⁺ peak (from both ⁸¹Br and ³⁷Cl).
The primary fragmentation pathway for benzamides is the cleavage of the amide bond. researchgate.net This would result in two main fragment ions: the 4-bromobenzoyl cation and the 3-chloroanilino radical or cation.
Table 2: Expected Key Ions in the Mass Spectrum of this compound Note: This interactive table lists potential fragments and their m/z values.
| Ion Fragment | Structure | Expected m/z | Notes |
| Molecular Ion | [C₁₃H₉BrClNO]⁺ | 309/311/313 | Shows characteristic M, M+2, M+4 pattern |
| 4-Bromobenzoyl Cation | [C₇H₄BrO]⁺ | 183/185 | Due to cleavage of the C-N bond |
| 3-Chlorophenylaminyl Cation | [C₆H₅ClN]⁺ | 126/128 | Due to cleavage of the C-N bond |
| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of CO from benzoyl fragment |
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing definitive evidence for its functional groups. For this compound, the spectra are dominated by vibrations of the amide linkage and the substituted aromatic rings.
The IR spectrum is expected to show a sharp absorption band for the N-H stretch between 3400 and 3200 cm⁻¹. The strong C=O stretching vibration (Amide I band) typically appears in the region of 1680-1650 cm⁻¹. nih.gov The N-H bending vibration (Amide II band), coupled with C-N stretching, is found around 1550-1520 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching bands appear in the 1600-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: This interactive table shows typical IR absorption ranges for the key functional groups.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3400 - 3200 | Medium-Sharp |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1520 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium-Strong |
| C-Br Stretch | Aryl Halide | 650 - 500 | Medium-Strong |
X-ray Crystallography for Precise Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly documented, extensive research on closely related analogues, such as 4-bromo-N-phenylbenzamide and N-(3-chlorophenyl)-4-methylbenzamide, provides significant insight into its likely solid-state conformation and packing. nih.govresearchgate.net
X-ray crystallography on these related compounds reveals that the molecules are generally not planar. A significant dihedral angle exists between the two aromatic rings, typically ranging from 30° to 60°. nih.gov This twist is a result of steric hindrance and electronic effects. The central amide group (C-CO-NH-C) itself tends to be relatively planar to maximize resonance stabilization.
In the crystal lattice, the dominant intermolecular interaction is typically hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.govresearchgate.net This N-H···O interaction often links the molecules into one-dimensional chains or centrosymmetric dimers. Weaker interactions, such as C-H···π, halogen bonding (C-Br···O or C-Cl···π), and π-π stacking, further stabilize the three-dimensional crystal packing.
Table 4: Typical Crystallographic Parameters for Related Benzamide (B126) Structures Note: This interactive table summarizes data from analogous crystal structures.
| Parameter | Typical Value/System | Source Analogue |
| Crystal System | Monoclinic or Triclinic | nih.govresearchgate.net |
| Space Group | P2₁/c, C2/c, or P-1 | nih.govresearchgate.net |
| Inter-ring Dihedral Angle | 30° - 60° | nih.gov |
| Primary Supramolecular Motif | N-H···O Hydrogen Bonds | nih.govresearchgate.net |
| Z (Molecules per unit cell) | 2, 4, or 8 | nih.govresearchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal's cohesion. For this compound, this analysis would partition the interactions into contributions from different atom pairs.
Based on studies of structurally similar compounds containing bromo- and chloro-phenyl rings, the most significant contributions to the Hirshfeld surface are expected to come from non-specific H···H contacts, which typically account for a large portion of the surface area. nih.govresearchgate.net More directional and energetically significant interactions, although covering less surface area, are also critical. These include C-H···O, C-H···π, and halogen-involved contacts like H···Br/Br···H and H···Cl/Cl···H. nih.govresearchgate.net
The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. The distribution and shape of the features on this plot allow for a quantitative comparison of the packing environments. Sharp spikes in the fingerprint plot indicate strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker van der Waals contacts. The presence of Br···H and Cl···H contacts would be visible as distinct features on the plot, highlighting the role of the halogen atoms in directing the crystal packing. researchgate.net
Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This interactive table shows expected contact contributions based on analogous molecules.
| Contact Type | Expected Contribution (%) | Significance |
| H···H | 20 - 30% | van der Waals forces, space-filling |
| C···H / H···C | 15 - 25% | Weak C-H···π interactions |
| O···H / H···O | 10 - 15% | Includes strong N-H···O hydrogen bonds |
| Br···H / H···Br | 10 - 15% | Halogen bonding and van der Waals |
| Cl···H / H···Cl | 5 - 10% | Halogen bonding and van der Waals |
| Other (C···C, C···N, etc.) | < 10% | π-stacking and other contacts |
Future Research Directions and Perspectives for 4 Bromo N 3 Chlorophenyl Benzamide
Continuous Development of Novel Benzamide (B126) Scaffolds and Chemical Space Exploration
The exploration of novel chemical scaffolds is a cornerstone of drug discovery, aiming to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Starting from the 4-bromo-N-(3-chlorophenyl)benzamide template, future research can systematically modify its core structure to explore new chemical space. This can be achieved through several strategies, including bioisosteric replacement of the bromine and chlorine atoms, modification of the central amide linker, and diversification of the phenyl rings with various functional groups.
Recent studies on other benzamide series demonstrate the fruitfulness of this approach. For instance, novel benzamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy by optimizing the core structure. nih.gov Similarly, a new class of lysine deacetylase (KDAC) inhibitors was developed using a modular combinatorial chemistry approach based on an aminophenyl-benzamide headgroup. nih.gov Other research has led to the synthesis of benzamide derivatives as glucokinase activators for diabetes and compounds with pyridine-linked 1,2,4-oxadiazole moieties showing significant fungicidal and insecticidal activities. researchgate.netnih.govnih.gov These examples underscore the versatility of the benzamide scaffold and support the rationale for its continued development.
Table 1: Examples of Novel Benzamide Scaffolds and Their Therapeutic Applications
| Scaffold/Derivative Class | Therapeutic Target/Application | Key Structural Modification |
|---|---|---|
| Benzamidophenyl & Phenylacetamidophenyl Derivatives | PARP-1 Inhibition (Anticancer) | Optimization of terminal ring systems. nih.gov |
| Aminophenyl-benzamide Derivatives | Class I KDAC Inhibition (Anticancer) | Incorporation of a vinyl group in the linker and a trifluoromethyl moiety on the capping group. nih.gov |
| Thiazole-containing Benzamides | Glucokinase (GK) Activation (Antidiabetic) | Integration of a thiazole ring into the benzamide structure. researchgate.net |
| Pyridine-linked 1,2,4-Oxadiazole Benzamides | Pesticidal Agents | Replacement of trifluoromethyl groups with a pyridine (B92270) ring. nih.govnih.gov |
| N-Arylbenzamides | Antioxidant Agents | Addition of methoxy and hydroxy groups to the aryl rings. nih.gov |
By applying these strategies to this compound, researchers can generate diverse libraries of new compounds, significantly expanding the chemical space and increasing the probability of discovering novel bioactive molecules.
Identification and Validation of Undiscovered Pharmacological Targets
Benzamide derivatives are known to interact with a wide range of biological targets, reflecting their structural versatility. researchgate.net Analogues have shown activity as anticonvulsants, antimicrobial agents, and inhibitors or modulators of receptors like dopamine (B1211576) D4 and serotonin 5-HT2A, as well as enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and PARP-1. nih.govnih.govnih.gov This pharmacological promiscuity suggests that novel analogues of this compound could interact with currently undiscovered or unvalidated targets.
Future research should focus on identifying these new targets. Techniques such as affinity chromatography, chemical proteomics, and yeast three-hybrid screening can be employed to pull down binding partners of this compound and its derivatives from cell lysates. The anti-inflammatory properties of some benzamides, for example, have been linked to the inhibition of the transcription factor NF-kappaB, a target that was identified through dedicated mechanistic studies. nih.gov A systematic approach to target identification could unveil novel mechanisms of action and open up new therapeutic avenues.
Table 2: Selected Pharmacological Targets of Various Benzamide Derivatives
| Target Class | Specific Target(s) | Example Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine D2, D4; Serotonin 5-HT2A, 5-HT4 | Antipsychotic, Gastrointestinal Motility. |
| Enzymes | Histone Deacetylases (HDACs), Lysine Deacetylases (KDACs) | Anticancer. nih.govnih.gov |
| Enzymes | Poly(ADP-ribose) polymerase-1 (PARP-1) | Anticancer. nih.gov |
| Enzymes | Carbonic Anhydrase (CA), Acetylcholinesterase (AChE) | Glaucoma, Alzheimer's Disease. nih.gov |
| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Anti-inflammatory. nih.gov |
| Reader Proteins | Bromo and Extra C-terminal (BET) Bromodomains | Anticancer, Anti-inflammatory. nih.gov |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental methods is revolutionizing drug discovery. nih.gov For this compound, integrating these approaches can accelerate the design-synthesis-test-analyze cycle.
These computational predictions must be validated through rigorous experimental work. For example, a combined computational and experimental study on amino-substituted benzamides successfully used computational analysis to interpret and confirm antioxidant activities observed in DPPH and FRAP assays. nih.gov This integrated approach allows for a deeper understanding of the molecular mechanisms underlying the observed biological effects.
Table 3: Integrated Methodologies in Benzamide Drug Discovery
| Methodology | Description | Application |
|---|---|---|
| Computational | ||
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. beilstein-journals.org | Elucidating binding modes, guiding lead optimization. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. beilstein-journals.org | Assessing binding stability and the role of target flexibility. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. frontiersin.org | Predicting the activity of novel compounds, prioritizing synthesis. |
| Machine Learning / AI | Utilizes algorithms to learn patterns from large datasets. universiteitleiden.nl | Predicting bioactivity, ADMET properties, and de novo drug design. |
| Experimental | ||
| High-Throughput Screening (HTS) | Rapidly assesses the activity of large numbers of compounds. | Initial identification of active compounds from a library. |
| Structure-Activity Relationship (SAR) by Synthesis | Systematically modifies a lead compound's structure to assess the impact on activity. | Optimizing potency and selectivity. nih.gov |
| X-ray Crystallography | Determines the three-dimensional structure of a molecule or a protein-ligand complex. beilstein-journals.org | Providing precise structural information for structure-based design. |
| Biophysical Assays (e.g., SPR, ITC) | Measure the binding affinity and thermodynamics of molecular interactions. frontiersin.org | Quantifying ligand-target interactions and validating computational predictions. |
Addressing Challenges in Rational Drug Design and Optimization (Conceptual)
While promising, the development of this compound analogues into clinical candidates faces several conceptual challenges inherent to rational drug design. A primary hurdle is achieving high selectivity for the desired biological target while minimizing off-target effects. Designing for selectivity is significantly more complex than designing for affinity to a single target because it requires consideration of binding energies across a panel of desired and undesired targets (decoys). acs.org
A critical factor in selectivity is the conformational flexibility of both the ligand and the target proteins. acs.org The ability of a protein's binding site to rearrange upon ligand binding (induced fit) can dramatically alter binding affinities and is challenging to predict accurately with computational models. Future efforts must account for this flexibility, perhaps by using ensembles of protein structures in docking studies or extended molecular dynamics simulations.
Another significant challenge lies in optimizing the physicochemical and pharmacokinetic properties of the compounds. Factors such as poor aqueous solubility, limited membrane permeability, and unfavorable metabolic profiles can prevent a potent compound from becoming an effective drug. mdpi.com The rational design process must therefore be a multi-parameter optimization, balancing potency and selectivity with drug-like properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME).
Potential for this compound and Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein target. nih.gov Developing analogues of this compound as chemical probes could provide powerful tools for biomedical research. However, it is important to note that simple related structures, such as 4-Bromo-Benzamide, have been deemed unsuitable as probes due to a lack of potency and selectivity. chemicalprobes.org
Therefore, for an analogue of this compound to function as a useful chemical probe, it must be extensively optimized to meet several stringent criteria. nih.gov It must exhibit high potency (typically in the nanomolar range), demonstrate high selectivity for its intended target over other related proteins, and show activity in cellular assays. nih.gov
Future research could focus on optimizing a this compound derivative against a specific, validated target. Once a potent and selective inhibitor is developed, the halogen atoms on the scaffold could serve as synthetic handles for attaching reporter tags, such as fluorophores or biotin. This would enable a range of applications, including:
Target Engagement Studies: Using fluorescently tagged probes to visualize target localization within cells.
Affinity-Based Proteomics: Using biotinylated probes to pull down the target protein and its interacting partners, helping to elucidate biological pathways.
Mechanism of Action Studies: Using the probe to selectively inhibit the target protein and observe the downstream cellular consequences.
The development of such tools would not only validate the therapeutic potential of the scaffold but also contribute significantly to the fundamental understanding of the biological systems being investigated.
Table 4: Essential Criteria for Developing Chemical Probes
| Criterion | Description | Relevance to this compound Analogues |
|---|---|---|
| Potency | High affinity for the intended target, typically with IC50 or KD values in the nanomolar range. nih.gov | Requires significant optimization from the parent scaffold to achieve the necessary potency for a specific target. |
| Selectivity | Minimal interaction with other proteins, especially those within the same family. nih.gov | A major challenge; requires screening against a broad panel of off-targets to confirm selectivity. |
| Cellular Activity | The ability to cross the cell membrane and engage the target in a cellular context. nih.gov | Physicochemical properties must be optimized for cell permeability. |
| Mechanism of Action | A well-characterized and understood interaction with the target protein. | Requires detailed biochemical and biophysical studies to confirm the binding mode and functional effect. |
| Structural Handle | A site on the molecule where a reporter tag can be attached without disrupting activity. | The bromo or chloro substituents could potentially serve as attachment points for further chemical modification. |
Q & A
Q. What are the established methods for synthesizing 4-bromo-N-(3-chlorophenyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 3-chloroaniline via amide bond formation. A common method uses 4-bromobenzoyl chloride and 3-chloroaniline in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts . Key variables affecting yield include:
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P21/c) with intermolecular N–H···O hydrogen bonds between the amide groups and halogen (Br/Cl) interactions. The dihedral angle between the benzene rings is ~30°, influencing packing efficiency. Van der Waals forces and π-π stacking further stabilize the lattice .
Q. What biochemical pathways or enzyme systems are associated with halogenated benzamide analogs?
Halogenated benzamides often target bacterial enzymes like acyl carrier protein synthase (ACPS) and phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis. For example, similar compounds inhibit bacterial proliferation by disrupting coenzyme A metabolism .
Q. What analytical techniques are recommended for purity assessment and structural validation?
Q. How does solubility vary across solvents, and what purification methods are optimal?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Recrystallization from ethanol/water (7:3) yields high-purity crystals. Flash chromatography (silica gel, hexane:ethyl acetate 4:1) resolves byproducts like unreacted aniline .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in large-scale production?
Mechanochemical synthesis (ball milling) reduces solvent use and improves reaction homogeneity. Catalytic additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency by stabilizing reactive intermediates. Process analytical technology (PAT) monitors real-time reaction progress via inline FTIR .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity than Gram-negative species.
- Assay conditions : Variations in broth media (e.g., cation-adjusted Mueller-Hinton) affect compound stability.
Standardized protocols (CLSI guidelines) and dose-response studies with positive controls (e.g., ciprofloxacin) improve reproducibility .
Q. What computational methods predict the compound’s binding affinity to bacterial enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with ACPS/PPTase active sites. Key findings:
- The bromine atom forms halogen bonds with Thr45 and Ser62 residues.
- The chloro-phenyl group occupies a hydrophobic pocket near Val121.
Free energy calculations (MM-PBSA) validate binding stability (ΔG ≈ -9.2 kcal/mol) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. What strategies validate the compound’s synergistic effects with antibiotics?
Checkerboard assays quantify fractional inhibitory concentration indices (FICI). Synergy (FICI ≤ 0.5) is observed with β-lactams (e.g., ampicillin), likely due to dual targeting of cell wall synthesis and coenzyme A pathways. Transcriptomic analysis (RNA-seq) identifies upregulated stress-response genes in treated bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
